![molecular formula C15H22BrNO2 B5061989 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. The compound was first developed by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is not fully understood. However, it is believed that the compound works by targeting multiple pathways involved in the development and progression of Alzheimer's disease. 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors and reduce the production of amyloid beta.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that it has shown promising results in animal studies. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use.
Future Directions
There are a number of potential future directions for research on 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use. Finally, future research could explore the potential of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for the treatment of other neurodegenerative diseases.
Synthesis Methods
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is synthesized through a multi-step process that begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with nitromethane to produce a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-bromo-2,6-dimethoxyphenol to produce 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol.
Scientific Research Applications
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been the subject of numerous scientific studies, which have explored its potential as a treatment for Alzheimer's disease. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol may be a promising therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)6-14(19-3)15(12)18/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBQBLBDYGNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C(=CC(=C2)Br)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.